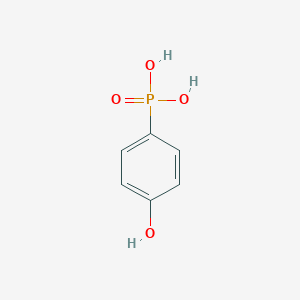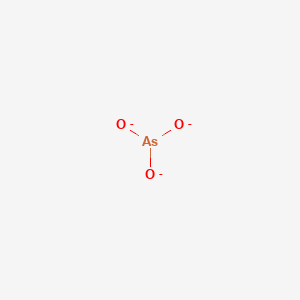
(4-羟基苯基)膦酸
描述
“(4-Hydroxyphenyl)phosphonic acid” is an organophosphorus compound with the molecular formula C6H7O4P . It is used in various industrial applications, including as a flame retardant, corrosion inhibitor, and as a chelating agent in metal ion binding . It is also used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved through various methods . One of the best methods to prepare phosphonic acids is the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) .Molecular Structure Analysis
The molecular structure of “(4-Hydroxyphenyl)phosphonic acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis
“(4-Hydroxyphenyl)phosphonic acid” has been found to have a catalytic effect on reactions involving carboxylic acids and amines, as well as reactions involving chlorine . It also plays a role in the hydrolysis of phosphinates .Physical and Chemical Properties Analysis
“(4-Hydroxyphenyl)phosphonic acid” exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . It has a molecular weight of 174.09 g/mol .科学研究应用
生物活性
“(4-羟基苯基)膦酸”因其生物活性而被使用 . 它可以用作药物或前药 , 这意味着它可以直接用作药物,也可以在体内代谢成其活性形式。
骨靶向
该化合物已被用于骨靶向 . 这意味着它可以用来将药物或治疗方法直接输送到骨骼,这在治疗骨质疏松症或骨癌等疾病时特别有用。
超分子或杂化材料的设计
“(4-羟基苯基)膦酸”已被用于超分子或杂化材料的设计 . 这些材料是在分子水平上设计,具有特定的性质。
表面功能化
该化合物已被用于表面功能化 . 这涉及改变材料表面的性质,例如使其更耐磨或耐腐蚀。
分析目的
“(4-羟基苯基)膦酸”已被用于分析目的 . 这可能涉及将其用作化学反应中的试剂,以帮助识别或量化另一种物质。
医学影像
该化合物已被用于医学影像 . 它可能用作造影剂,帮助在成像过程中提高体内某些结构或区域的可见度。
磷抗原
“(4-羟基苯基)膦酸”已被用作磷抗原 . 磷抗原是可以刺激免疫系统的物质,可能用于开发疫苗或其他免疫疗法。
pH敏感的核磁共振探针
它也被用作pH敏感的核磁共振 (NMR) 探针 . 这意味着它可以在核磁共振波谱学中用来测量溶液的pH值或酸度。
作用机制
Target of Action
Phosphinic and phosphonic acids are known to be useful intermediates and biologically active compounds . They are often used in the synthesis of various pharmaceuticals and have shown potential in treating a variety of conditions .
Mode of Action
It’s known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .
Biochemical Pathways
It’s known that the rearrangement of phosphoenolpyruvate (pep) to phosphonopyruvate, catalyzed by the enzyme pep mutase (pepm), is shared by the vast majority of known phosphonate biosynthetic pathways .
Result of Action
Phosphonic acids and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, and other therapeutic effects .
Action Environment
It’s known that the hydrolysis of phosphinates and phosphonates can take place under both acidic and basic conditions , suggesting that pH could potentially influence the compound’s action.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
Phosphonic acids, including “(4-Hydroxyphenyl)phosphonic acid”, have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics, making the synthesis of phosphonic acids a determinant question for numerous research projects .
生化分析
Biochemical Properties
(4-Hydroxyphenyl)phosphonic acid, as a phosphinic acid derivative, is involved in various biochemical reactions . It interacts with different enzymes, proteins, and other biomolecules, playing key roles in many areas of life science .
Cellular Effects
Phosphinic acid-based molecules are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-Hydroxyphenyl)phosphonic acid is complex. It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
(4-Hydroxyphenyl)phosphonic acid is likely involved in certain metabolic pathways, interacting with various enzymes or cofactors. Its effects on metabolic flux or metabolite levels are areas of active investigation .
属性
IUPAC Name |
(4-hydroxyphenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDVLWDHYNWHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187454 | |
| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33795-18-5 | |
| Record name | 4-Hydroxybenzenephosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33795-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Hydroxyphenyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Hydroxyphenyl)phosphonic acid interact with perovskite materials and what are the downstream effects on device performance?
A1: (4-Hydroxyphenyl)phosphonic acid forms a self-assembled monolayer (SAM) on the surface of perovskite films. [] This interaction stems from the affinity of the phosphonic acid group for the perovskite surface. The hydroxyl (-OH) terminal group of the SAM exhibits high surface energy, leading to several beneficial effects:
- Improved Morphology: The SAM promotes the formation of smoother and more homogeneous perovskite films, which enhances charge transport properties. []
- Enhanced Charge Transfer: The energy level alignment between the SAM and the perovskite facilitates efficient charge transfer, reducing exciton recombination and increasing charge collection efficiency. []
- Increased Electron Mobility: The photodetector modified with the (4-Hydroxyphenyl)phosphonic acid SAM demonstrated a high electron mobility of 0.8 cm2 V−1 s−1 under 450-nm light illumination. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)




![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)



